Lithium(1+) ion 6-methoxypyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 6-methoxypyridine-2-sulfinate: is a chemical compound with the molecular formula C6H8LiNO3S and a molecular weight of 181.13 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a 6-methoxypyridine-2-sulfinate moiety. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 6-methoxypyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 6-methoxypyridine-2-sulfinate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 6-methoxypyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions or other molecules to form complexes. These interactions can influence various biochemical and chemical processes, leading to the observed effects .
Comparison with Similar Compounds
Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate: Similar structure with a methoxymethyl group instead of a methoxy group.
Lithium(1+) ion 6-methoxypyridine-2-sulfonate: An oxidized form of the sulfinate compound.
Uniqueness: Lithium(1+) ion 6-methoxypyridine-2-sulfinate is unique due to its specific methoxy substitution on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
lithium;6-methoxypyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFTYXADPVBTDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC(=CC=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.